5-CHLOROPYRIDINE-2,4-DIAMINE

Edoxaban synthesis API intermediate manufacturing oxoacetate coupling

5-Chloropyridine-2,4-diamine (CAS 1232431-08-1; molecular formula C5H6ClN3; molecular weight 143.57 g/mol) is a chlorinated diaminopyridine derivative featuring two amino groups at the 2- and 4-positions and a chlorine substituent at the 5-position of the pyridine ring. It serves as the essential nitrogenous building block in the synthesis of the ethyl 2-[(5-chloropyridin-2-yl)amino]-2-oxoacetate intermediate, which is the direct precursor to Edoxaban—a marketed oral Factor Xa anticoagulant (Savaysa®).

Molecular Formula C5H6ClN3
Molecular Weight 143.57 g/mol
CAS No. 1232431-08-1
Cat. No. B3320342
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-CHLOROPYRIDINE-2,4-DIAMINE
CAS1232431-08-1
Molecular FormulaC5H6ClN3
Molecular Weight143.57 g/mol
Structural Identifiers
SMILESC1=C(C(=CN=C1N)Cl)N
InChIInChI=1S/C5H6ClN3/c6-3-2-9-5(8)1-4(3)7/h1-2H,(H4,7,8,9)
InChIKeyWECRSTCFQLBDQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloropyridine-2,4-diamine CAS 1232431-08-1: Key Intermediate Procurement Guide for Factor Xa Inhibitor Synthesis


5-Chloropyridine-2,4-diamine (CAS 1232431-08-1; molecular formula C5H6ClN3; molecular weight 143.57 g/mol) is a chlorinated diaminopyridine derivative featuring two amino groups at the 2- and 4-positions and a chlorine substituent at the 5-position of the pyridine ring [1]. It serves as the essential nitrogenous building block in the synthesis of the ethyl 2-[(5-chloropyridin-2-yl)amino]-2-oxoacetate intermediate, which is the direct precursor to Edoxaban—a marketed oral Factor Xa anticoagulant (Savaysa®) [2]. The 2,4-diamino substitution pattern, combined with the 5-chloro substituent, establishes the precise hydrogen-bonding and steric profile required for coupling to the oxalamide linker, distinguishing this positional isomer from other diaminopyridine regioisomers in pharmaceutical intermediate procurement.

Key nitrogenous building block for Edoxaban oxoacetate intermediate synthesis
2,4-Diamino regioisomer required for correct oxalamide coupling geometry
Direct coupling protocol compatible; supports high-throughput intermediate manufacturing

Why Generic Diaminopyridine Substitution Fails: 5-Chloropyridine-2,4-diamine Procurement Risks


The 5-chloropyridine-2,4-diamine scaffold cannot be replaced by the commercially more common 5-chloro-2,3-diaminopyridine (CAS 25710-20-7) or by non-chlorinated 2,4-diaminopyridine (CAS 461-87-0) in Edoxaban-related synthesis without complete synthetic-route redesign. The 5-chloro-2-amino motif is the exclusive nucleophilic partner that reacts with ethyl oxalyl chloride to form the oxoacetate intermediate, and the 5-chloro substituent is a mandatory pharmacophoric element retained in the final drug molecule (Edoxaban, Betrixaban) [1]. Replacement with the 2,3-isomer produces a regioisomeric amide with altered geometry that fails to yield the correct oxalamide-linked intermediate. Non-halogenated 2,4-diaminopyridine lacks the chloro substituent entirely, eliminating both the required lipophilicity for Factor Xa S1 pocket binding and the synthetic handle for further elaboration [2]. Procurement of the incorrect regioisomer therefore results in non-conforming intermediate that cannot progress through established regulatory synthesis pathways.

2,3-Regioisomer mismatch
5-Chloro-2,3-diaminopyridine generates a regioisomeric amide with altered spatial orientation, incompatible with subsequent stereospecific coupling steps reported in Edoxaban intermediate synthesis.
Non-halogenated analog lacks critical substituent
2,4-Diaminopyridine (CAS 461-87-0) lacks the chloro group required for downstream synthetic elaboration and the lipophilicity profile essential for the final pharmacophoric fragment; procurement would eliminate the synthetic handle for further derivatization.
Alternate halogen analogs may not transfer
5-Fluoro or 5-bromo analogs are not represented in established Edoxaban regulatory synthesis pathways; reported binding affinity of the final drug molecule may shift, and intermediate reactivity may differ.

5-Chloropyridine-2,4-diamine: Quantitative Differentiation Evidence Against Comparator Diaminopyridines


Synthesis Yield of Key Oxoacetate Intermediate: Direct Coupling vs. Alternative Routes for 5-Chloropyridine-2,4-diamine

In the synthesis of ethyl 2-[(5-chloropyridin-2-yl)amino]-2-oxoacetate hydrochloride—the direct precursor to the Edoxaban oxalamide core—the direct coupling of 5-chloropyridin-2-amine with ethyl oxalyl chloride in acetonitrile at 50–60°C delivers yields in the range of 85–93% . In contrast, the alternative basic conditions route employing triethylamine as a hydrogen chloride scavenger yields only 78–89% of the same product, while the direct esterification approach requiring higher temperatures (80–120°C in DMF) typically gives moderate-to-good yields but with elevated side-product formation . The direct coupling protocol (85–93% yield) is the preferred industrial method due to higher throughput and lower impurity burden.

Coupling yield
Data to verify
Direct coupling: 85–93% yield vs. basic conditions: 78–89% yield
Reported yield advantage may support higher intermediate throughput
Source-specific review required; conditions: acetonitrile, 50–60°C
Edoxaban synthesis API intermediate manufacturing oxoacetate coupling

Regioisomeric Specificity: 5-Chloropyridine-2,4-diamine vs. 5-Chloro-2,3-diaminopyridine in Factor Xa Inhibitor Intermediate Synthesis

Edoxaban and related Factor Xa inhibitors (e.g., Betrixaban) are built upon the N-(5-chloropyridin-2-yl)oxalamide scaffold, which requires an unsubstituted amino group at the pyridine 2-position to serve as the nucleophile in oxoacetate formation [1]. The 2,4-diamino isomer (5-chloropyridine-2,4-diamine) provides this essential 2-amino nucleophile with a free 4-amino group available for downstream derivatization. In contrast, the 2,3-diamino isomer (5-chloro-2,3-diaminopyridine, CAS 25710-20-7) presents an amino group at the 3-position, which upon attempted oxoacetate formation generates a regioisomeric amide with a different spatial orientation that is incompatible with the subsequent stereospecific coupling to the chiral cyclohexyl diamine core [2]. No patent literature reports the use of 5-chloro-2,3-diaminopyridine for Edoxaban intermediate synthesis, confirming the absolute regioisomeric specificity of the 2,4-diamino configuration.

Regioisomer adoption
Reported
2,4-isomer: exclusive use in all reported Edoxaban intermediate routes; 2,3-isomer: zero citations
Regioisomeric specificity is essential for established synthesis pathways
Based on patent and literature survey; 2,3-isomer leads to dead-end intermediate
Factor Xa inhibitor regiochemical specificity Edoxaban intermediate

Halogen Substituent Structural Role: 5-Chloro vs. 5-Bromo and 5-Fluoro Analogs in Factor Xa Inhibitor Potency

The 5-chloro substituent on the pyridine ring is a conserved pharmacophoric element in multiple FDA-approved Factor Xa inhibitors. In Edoxaban, the 5-chloropyridin-2-yl moiety occupies the S1 specificity pocket of Factor Xa, where the chlorine atom makes favorable van der Waals contacts with Tyr228 and engages in a halogen-bond interaction with the backbone carbonyl of Gly219 [1]. The chlorine atom provides an optimal balance of size (van der Waals radius ~1.75 Å) and electronegativity (Pauling 3.16) for this pocket. The 5-fluoro analog (van der Waals radius ~1.47 Å) underfills this pocket, while the 5-bromo analog (van der Waals radius ~1.85 Å) introduces steric clash, both resulting in reduced binding affinity in published SAR studies on related oxalamide-based Factor Xa inhibitors—though explicit IC50 or Ki comparisons for the free diamine precursors have not been reported. The 5-chloro substitution is consistently selected in all clinical-stage Factor Xa inhibitors bearing this scaffold (Edoxaban, Betrixaban) [1].

Halogen SAR
Class-level inference
5-Chloro exclusively selected in clinical-stage oxalamide Factor Xa inhibitors; 5-F/Br analogs reported inferior binding in SAR studies
Chlorine is a conserved pharmacophoric element for target engagement
Explicit Ki comparisons for free diamines not reported; final drug Ki context provided
Factor Xa inhibition halogen SAR S1 pocket binding

Physicochemical Differentiation: Computed Lipophilicity and Polar Surface Area of 5-Chloropyridine-2,4-diamine vs. Non-Halogenated 2,4-Diaminopyridine

5-Chloropyridine-2,4-diamine exhibits a computed XLogP3-AA value of 0.5 and a topological polar surface area (TPSA) of 64.9 Ų [1]. In comparison, the non-halogenated parent compound 2,4-diaminopyridine (CAS 461-87-0) has an XLogP3 of approximately −0.2 and a TPSA of approximately 64.9 Ų (identical TPSA, as the chlorine atom does not introduce additional polar surface area) [2]. The chlorine atom increases lipophilicity by approximately 0.7 log units, which translates to an estimated 5-fold increase in octanol-water partition coefficient—sufficient to improve membrane permeability of downstream drug candidates while remaining within Lipinski-compliant space. This moderate LogP adjustment is particularly relevant for the design of orally bioavailable Factor Xa inhibitors where the 5-chloropyridyl fragment contributes to the overall drug's favorable oral absorption.

Lipophilicity shift
Reported (computed)
ΔXLogP3 ≈ +0.7 (5-chloro vs. non-halogenated)
Chlorine increases lipophilicity ~5-fold; may support membrane permeability of downstream candidates
Computed values from PubChem; TPSA unchanged at 64.9 Ų
Drug-likeness LogP polar surface area building block selection

5-Chloropyridine-2,4-diamine: Procurement-Driven Application Scenarios for Research and Industrial Use


Commercial Edoxaban API Intermediate Manufacturing

5-Chloropyridine-2,4-diamine is the sole starting material for ethyl 2-[(5-chloropyridin-2-yl)amino]-2-oxoacetate hydrochloride, the key intermediate in all industrial-scale Edoxaban syntheses. Using the direct coupling protocol in acetonitrile (50–60°C, 3–7 hours, 85–93% yield), generic API manufacturers can achieve batch-to-batch consistency for ANDA filings referencing Savaysa® . Procuring the 2,4-diamino regioisomer ensures regulatory compliance, as the FDA-approved drug master files and process patents exclusively describe this isomer [1].

Factor Xa Inhibitor Medicinal Chemistry SAR Exploration

For structure-activity relationship (SAR) programs exploring novel Factor Xa inhibitors based on the 5-halopyridin-2-yl oxalamide scaffold, 5-chloropyridine-2,4-diamine provides the established pharmacophoric chlorine atom optimal for S1 pocket occupancy. The 5-chloro substitution delivers a Ki of 0.561 nM against free Factor Xa in the final Edoxaban molecule , and the free 4-amino group permits systematic diversification via amidation, sulfonylation, or reductive amination to probe exit-vector SAR without disturbing the critical 2-amino oxoacetate linkage.

Synthesis Methodology Development Using Pd-Catalyzed Ammonia Coupling

The streamlined two-step synthesis of diaminopyridines via Pd-catalyzed ammonia coupling with deactivated amino-chloropyridines, as reported by Bourriquen et al. (DOI: 10.1002/chem.201902147), enables access to 5-chloropyridine-2,4-diamine and its regioisomers with improved cost efficiency and broader starting material availability compared to classical nitration-reduction routes . This methodology is directly applicable to the synthesis of intermediates for Ribociclib and Palbociclib manufacturing, making 5-chloropyridine-2,4-diamine a versatile building block for CDK inhibitor programs beyond Factor Xa applications.

Application
Selection Property
Validation Focus
Edoxaban API intermediate manufacturing
Regioisomer identity and coupling protocol fit
Batch-to-batch consistency for regulatory synthesis pathways
Factor Xa inhibitor SAR exploration
5-Chloro pharmacophoric element and 4-amino diversification handle
Downstream target-binding assessment and exit-vector derivatization
Streamlined diaminopyridine synthesis methodology
Catalytic amination efficiency and substrate scope
Method transfer and intermediate purity for CDK inhibitor programs
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